

Iron Tartrate as a Precursor in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Eisenttartrat*

Cat. No.: B12056577

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing iron tartrate as a precursor in the synthesis of advanced materials. Iron tartrate, an iron salt of tartaric acid, offers a versatile and cost-effective starting point for the fabrication of a range of materials, including iron-based nanoparticles, catalysts, and potentially, components for energy storage devices. Its organic component, tartaric acid, can act as a fuel or a carbon source during thermal decomposition, influencing the final material's properties.

Synthesis of Iron Tartrate Nanoparticles

Iron tartrate nanoparticles can be synthesized via a wet chemical method. These nanoparticles can be used directly for various applications or as a precursor for further material synthesis.

Experimental Protocol: Wet Chemical Synthesis of Iron(II) Tartrate Nanoparticles[1][2]

Materials:

- Iron(II) sulfate (FeSO_4)
- Tartaric acid ($\text{C}_4\text{H}_6\text{O}_6$)
- Sodium metasilicate (Na_2SiO_3)

- Triton X-100
- Deionized water

Procedure:

- Prepare aqueous solutions of 1 M iron(II) sulfate, 1 M tartaric acid, and sodium metasilicate with a specific gravity of 1.05.
- In a beaker, mix the iron(II) sulfate solution with Triton X-100 under constant stirring.
- Slowly add the tartaric acid solution to the mixture.
- Add the sodium metasilicate solution dropwise to facilitate the reaction. The pH of the solution should be maintained in the range of 4 to 5.
- Continue stirring the mixture for a set period to allow for the formation of iron tartrate nanoparticles.
- Collect the precipitate by centrifugation.
- Wash the nanoparticles several times with deionized water and ethanol to remove unreacted precursors and surfactant.
- Dry the resulting nanoparticle powder at room temperature.

Characterization Data: Iron(II) Tartrate Nanoparticles

Property	Value	Reference
Crystal Structure	Orthorhombic	[1]
Average Crystallite Size (XRD)	35.28 nm	[1]
Particle Size (TEM)	30 - 50 nm	[1]
Morphology	Nearly spherical	[1]
Thermal Stability	Stable up to 100 °C, then decomposes	[1][2]
Magnetic Property	Paramagnetic at room and low temperatures	[1][2]

Iron Tartrate as a Precursor for Iron Oxide Nanoparticles

Iron tartrate can be thermally decomposed to synthesize iron oxide nanoparticles. The tartrate component can influence the size, morphology, and carbon content of the final iron oxide material. While specific protocols for the direct thermal decomposition of pre-synthesized iron tartrate are not abundant in the reviewed literature, a general procedure can be proposed based on established thermal decomposition methods for other iron precursors.

Proposed Experimental Protocol: Thermal Decomposition of Iron Tartrate to Iron Oxide Nanoparticles

Materials:

- Iron(II) tartrate nanoparticles (synthesized as per Protocol 1)
- High-boiling point organic solvent (e.g., 1-octadecene, oleylamine)
- Surfactant/capping agent (e.g., oleic acid)
- Inert gas (e.g., Argon or Nitrogen)

Procedure:

- Disperse a known amount of iron(II) tartrate nanoparticles in the organic solvent containing the surfactant in a three-neck flask equipped with a condenser, thermocouple, and gas inlet/outlet.
- Purge the system with an inert gas for 30 minutes to remove oxygen.
- Heat the mixture to a specific temperature (e.g., 250-320 °C) under a constant flow of inert gas and with vigorous stirring. The final temperature will influence the resulting iron oxide phase (e.g., FeO, Fe₃O₄).
- Maintain the temperature for a set duration (e.g., 1-2 hours) to ensure complete decomposition and nanoparticle growth.
- Cool the reaction mixture to room temperature.
- Add a polar solvent (e.g., ethanol) to precipitate the iron oxide nanoparticles.
- Separate the nanoparticles by centrifugation.
- Wash the nanoparticles multiple times with a mixture of a nonpolar solvent (e.g., hexane) and a polar solvent (e.g., ethanol) to remove residual solvent and surfactant.
- Dry the purified iron oxide nanoparticles under vacuum.

Application in Catalysis

Iron-based materials are widely used as catalysts in various chemical reactions. Iron tartrate can be used as a precursor to synthesize catalytically active materials, such as iron-based Metal-Organic Frameworks (MOFs).

Application Note: Trivalent Iron-Tartaric Acid MOF for Catalytic Ozonation

A trivalent iron-tartaric acid metal-organic framework (T2-MOF) has been successfully synthesized and demonstrated strong catalytic performance in the ozonation of succinonitrile in

wastewater. This highlights the potential of using iron tartrate-based MOFs for environmental remediation.

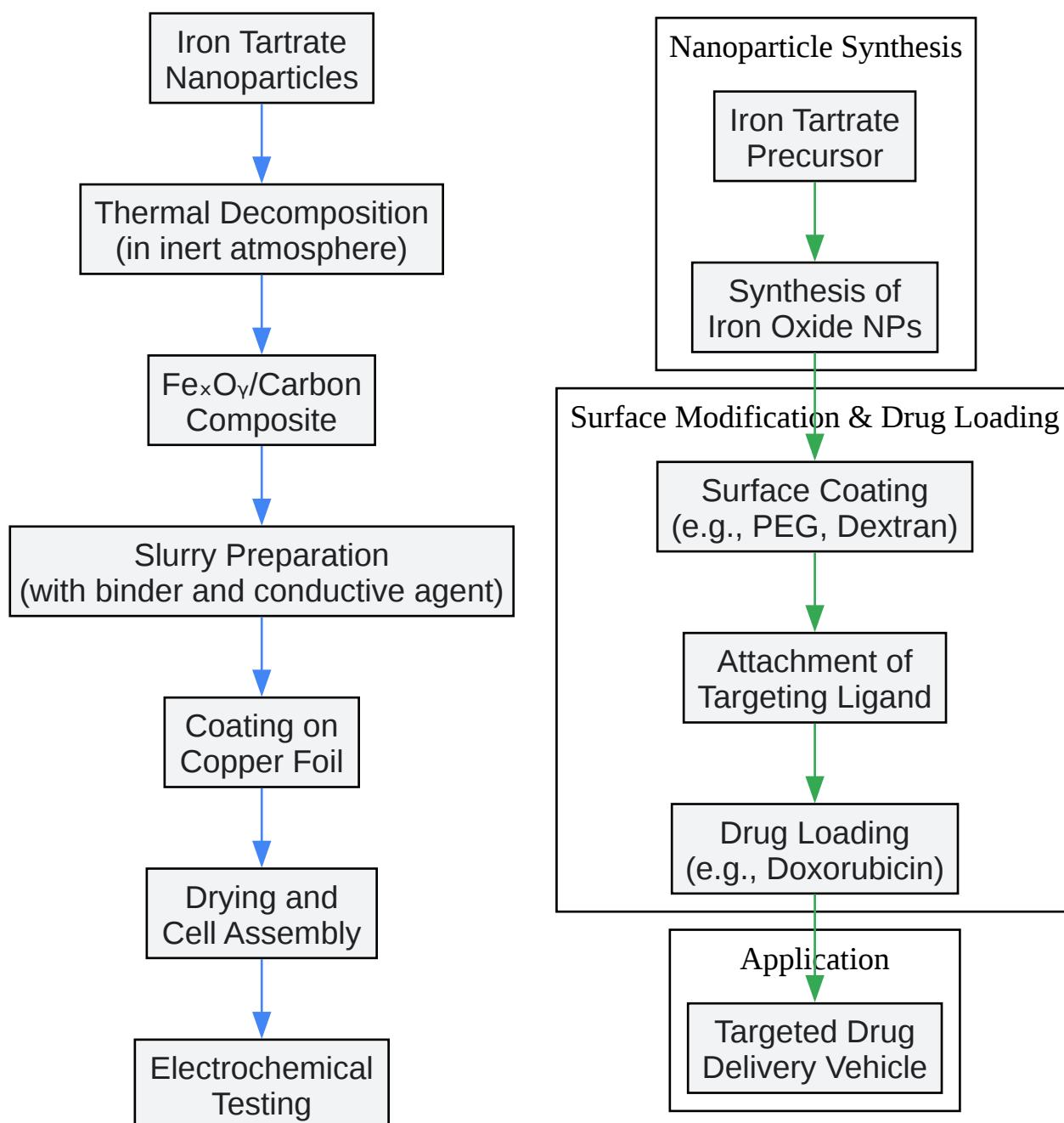
Experimental Protocol: Synthesis of Trivalent Iron-Tartaric Acid MOF

Materials:

- Ferric chloride hexahydrate ($\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$)
- Tartaric acid ($\text{C}_4\text{H}_6\text{O}_6$)
- Deionized water

Procedure:

- Dissolve ferric chloride and tartaric acid in deionized water.
- The specific molar ratios and reaction conditions (e.g., temperature, time) for the hydrothermal or solvothermal synthesis would need to be optimized to achieve the desired MOF structure.
- After the reaction, the solid product is collected, washed, and dried.


Performance Data: Catalytic Ozonation of Succinonitrile

Parameter	Value
Catalyst	Trivalent iron-tartaric acid MOF (T2-MOF)
Pollutant	Succinonitrile (100 mg L^{-1})
Catalyst Dosage	30 mg L^{-1}
Reaction Time	180 min
COD Removal Rate (with catalyst)	73.1% ($\pm 4.6\%$)
COD Removal Rate (without catalyst)	Significantly lower
Effective pH Range	3.0 - 7.0

Potential Application in Energy Storage

Iron oxides are promising anode materials for lithium-ion batteries due to their high theoretical capacity. While direct synthesis from iron tartrate is not extensively documented, the resulting iron oxide nanoparticles from the proposed thermal decomposition protocol could be utilized for this purpose. The presence of a carbon residue from the tartrate decomposition may enhance the electrochemical performance by improving conductivity and buffering volume changes during cycling.

Proposed Experimental Workflow: From Iron Tartrate to a Li-ion Battery Anode

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- To cite this document: BenchChem. [Iron Tartrate as a Precursor in Materials Science: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12056577#iron-tartrate-as-a-precursor-in-materials-science>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com